tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate
Description
tert-Butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 2306271-20-3) is a bicyclic compound featuring a 3-azabicyclo[4.1.0]heptane core with a 2-oxo (ketone) group and a tert-butyloxycarbonyl (Boc) protective group at position 2. The bicyclo[4.1.0]heptane scaffold comprises a seven-membered ring system with a bridgehead nitrogen atom (3-aza) and a fused cyclopropane ring. The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic procedures, making it a valuable intermediate in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-4-7-6-8(7)9(12)13/h7-8H,4-6H2,1-3H3 |
InChI Key |
AUEBDNZJJXDWHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC2C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under strong oxidizing conditions.
Reduction: The oxo group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides
Scientific Research Applications
tert-Butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism by which tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The oxo group and the bicyclic structure allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural and Electronic Differences
- Ketone vs. Ether : The 2-oxo group in the target compound increases electrophilicity at C2, making it prone to nucleophilic attack (e.g., Grignard reactions). In contrast, the 7-oxa analog (ether) exhibits greater ring rigidity and reduced reactivity .
- Fluorine Substitution : The 7,7-difluoro analog () demonstrates enhanced metabolic stability due to fluorine’s electronegativity, which also increases lipophilicity and bioavailability .
- Amino vs. Hydroxyl Groups: The 6-amino analog () provides a nucleophilic site for cross-coupling reactions, while the 1-hydroxy derivative () participates in hydrogen bonding, influencing solubility and target binding .
Biological Activity
Tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate, with the CAS number 2306271-20-3, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's activity.
- Molecular Formula : CHNO
- Molecular Weight : 211.26 g/mol
- IUPAC Name : this compound
- Structure : The compound features a bicyclic structure that contributes to its unique biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available amino acids or other precursors. Methods may include:
- Formation of the Bicyclic Framework : Utilizing cyclization reactions to create the bicyclic structure.
- Functionalization : Introducing the tert-butyl ester and carbonyl groups through various organic transformations.
Biological Activity
Research indicates that this compound exhibits several biological activities, including enzyme inhibition and potential therapeutic effects.
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit specific enzymes related to metabolic pathways:
- β-glucosidase Inhibition : At concentrations of 5 mM, it reduced enzyme activity to approximately 43%, and at 25 mM, activity dropped to 20% residual activity.
- β-galactosidase Activity : The compound showed a decrease in activity to 25% at 5 mM without further inhibition at higher concentrations, indicating a non-competitive inhibition mechanism.
| Enzyme | Concentration (mM) | Residual Activity (%) |
|---|---|---|
| β-glucosidase | 5 | 43 |
| 25 | 20 | |
| β-galactosidase | 5 | 25 |
| 25 | No further inhibition |
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Glycosidase Activity : A study published in Molecules highlighted that derivatives of azabicyclo compounds can modulate glycosidase activity, suggesting potential applications in treating glycosylation-related diseases .
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various pathogens, indicating that modifications to the azabicyclo structure can enhance bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
